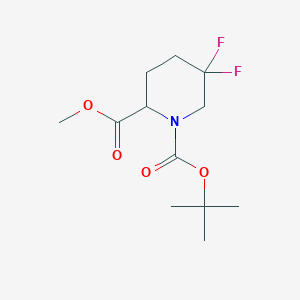
1-(2-Chlorophenyl)-4-hexylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chlorophenyl)-4-hexylpiperazine is a useful research compound. Its molecular formula is C16H25ClN2 and its molecular weight is 280.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Serotonin Function Probe
m-Chlorophenylpiperazine (mCPP), closely related to 1-(2-Chlorophenyl)-4-hexylpiperazine, is extensively used as a probe of serotonin function in psychiatry. It is a direct 5-hydroxytryptamine (5HT) agonist, utilized to evaluate 5HT receptor sensitivity in both animals and humans. Its administration results in consistent, dose-dependent elevations of ACTH, cortisol, and prolactin levels, along with increased body temperature in humans. The behavioral effects of mCPP, which are likely related to 5HT receptor activity, vary across different populations. This compound is considered a significant addition to the toolkit of 5HT receptor probes, pending the testing of more selective 5HT receptor agonists (Kahn & Wetzler, 1991).
Analytical Chemistry in Forensic Toxicology
A method has been developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants, including 1-(3-chlorophenyl)piperazine (mCPP), in human hair. This method, which uses p-tolylpiperazine (pTP) as an internal standard, involves drug extraction by incubation with sodium hydroxide, followed by cleanup using mixed-mode solid-phase extraction. The analytes are then derivatized and analyzed by gas chromatography-mass spectrometry. This approach, due to its simplicity and speed, is applicable in the screening and quantitation of these compounds in forensic toxicology (Barroso et al., 2010).
Chemical Synthesis and Modification
Research in chemical synthesis has explored the preparation of substituted phenothiazines and analogs, including mono and dicyclic piperazines. These compounds have been synthesized through improved methods, contributing to the broader field of organic chemistry and offering potential for various applications in medicinal chemistry and drug development (Cymerman‐Craig et al., 1956).
Environmental Impact Studies
Studies on chlorotriazine pesticides, including atrazine, have examined their degradation by sulfate radicals and the influence of organic matter. Such research is crucial for understanding the environmental impact of these widely used herbicides, their persistence in water sources, and the effectiveness of advanced oxidation processes in mitigating their presence (Lutze et al., 2015).
Antimicrobial Activity
New pyridine derivatives, including compounds with piperazine structures, have been synthesized and evaluated for their in vitro antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents and the understanding of their mechanisms of action, with potential implications for treating bacterial and fungal infections (Patel et al., 2011).
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-4-hexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQWICKIRIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
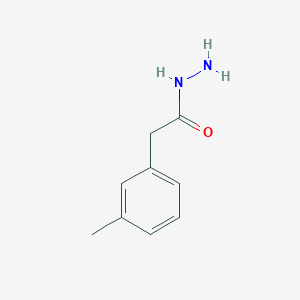

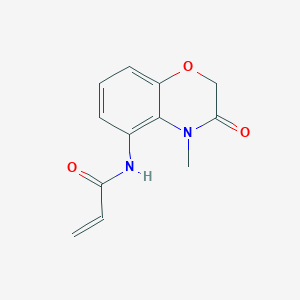
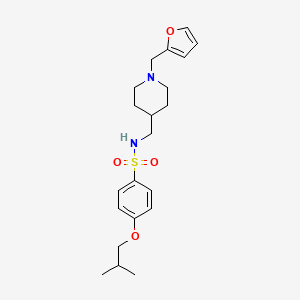
![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
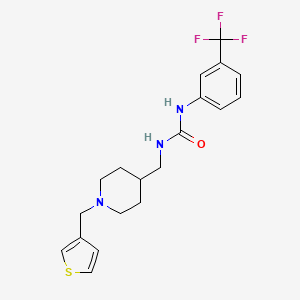
![4-[3-(Piperidin-1-ylsulfonyl)pyridin-2-yl]morpholine](/img/structure/B2723431.png)


![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723438.png)

